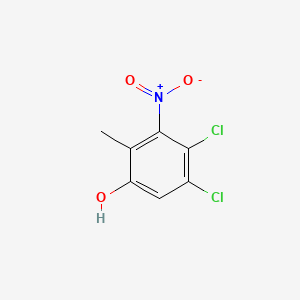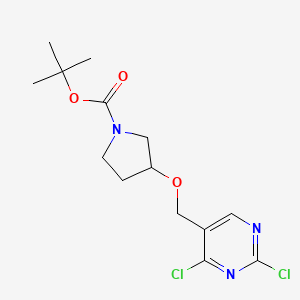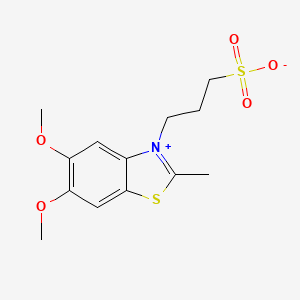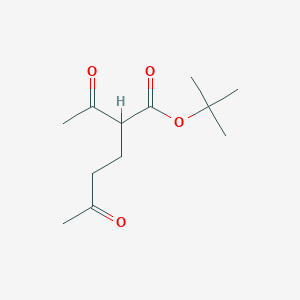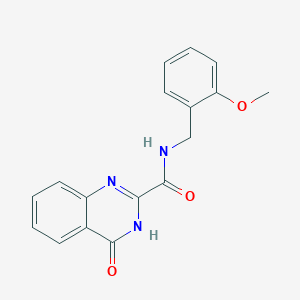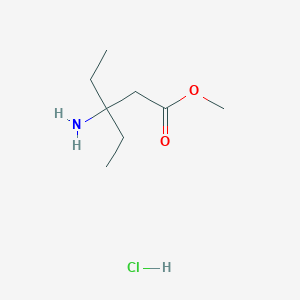
Methyl 3-amino-3-ethylpentanoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-amino-3-ethylpentanoate hydrochloride is a chemical compound with the molecular formula C8H17NO2·HCl. It is a derivative of amino acids and is often used in various chemical and biological research applications. This compound is known for its unique structure, which includes an amino group, an ester group, and a hydrochloride salt, making it versatile in different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-amino-3-ethylpentanoate hydrochloride can be synthesized through the esterification of the corresponding amino acid. One common method involves the reaction of 3-amino-3-ethylpentanoic acid with methanol in the presence of trimethylchlorosilane (TMSCl) at room temperature. This reaction yields the methyl ester hydrochloride in good to excellent yields .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale esterification processes. The use of methanol and TMSCl is favored due to the mild reaction conditions and high yields. Additionally, the process is scalable and can be optimized for continuous production.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-3-ethylpentanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Reagents such as acyl chlorides or anhydrides are used in the presence of a base like pyridine.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Alcohols.
Substitution: Amides or other substituted derivatives.
Scientific Research Applications
Methyl 3-amino-3-ethylpentanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of amino acid metabolism and enzyme interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of methyl 3-amino-3-ethylpentanoate hydrochloride involves its interaction with various molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis, releasing the active amino acid derivative, which can then participate in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-amino-4-methylpentanoate hydrochloride
- Methyl 2-amino-3-methylpentanoate
- Ethyl 2-(aminomethyl)-3-ethylpentanoate hydrochloride
Uniqueness
Methyl 3-amino-3-ethylpentanoate hydrochloride is unique due to its specific structure, which allows it to participate in a variety of chemical reactions. Its versatility makes it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C8H18ClNO2 |
|---|---|
Molecular Weight |
195.69 g/mol |
IUPAC Name |
methyl 3-amino-3-ethylpentanoate;hydrochloride |
InChI |
InChI=1S/C8H17NO2.ClH/c1-4-8(9,5-2)6-7(10)11-3;/h4-6,9H2,1-3H3;1H |
InChI Key |
SHVQQJJORRQYAR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(CC(=O)OC)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



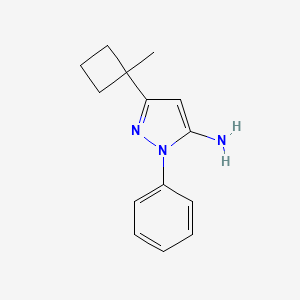
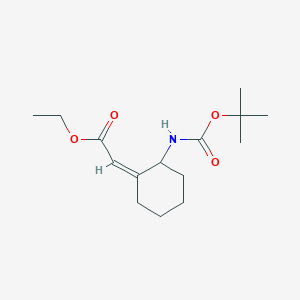
![7-Amino-3-methyl[1,8]naphthyridin-2-ol](/img/structure/B13976769.png)
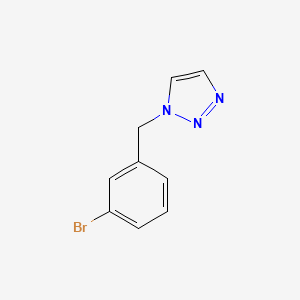
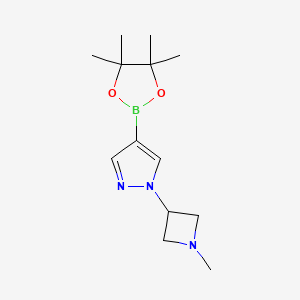

![8H-Indeno[5,4-b]furan](/img/structure/B13976799.png)
